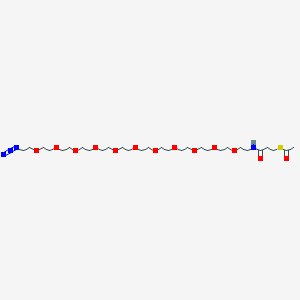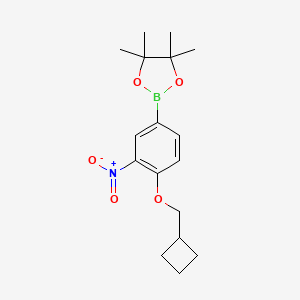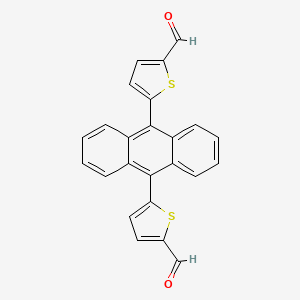
5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) is an organic compound with the molecular formula C24H14O2S2 and a molecular weight of 398.49 g/mol . This compound is known for its unique structure, which includes an anthracene core substituted at the 9 and 10 positions with thiophene-2-carbaldehyde groups. It is primarily used in research and experimental applications .
Vorbereitungsmethoden
The synthesis of 5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) typically involves the Sonogashira coupling reaction. This method allows for the formation of conjugated molecules by coupling ethyne derivatives with halogenated aromatic compounds . The reaction conditions often include the use of palladium catalysts and copper co-catalysts in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The crude product is usually purified by column chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Photon Upconversion: It is employed in triplet–triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
Wirkmechanismus
The mechanism of action of 5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) involves its interaction with light and other molecules. The anthracene core absorbs light and undergoes electronic excitation, leading to fluorescence or energy transfer processes. The thiophene groups can participate in π-π stacking interactions, enhancing the compound’s stability and photophysical properties . These interactions are crucial for its applications in organic electronics and photon upconversion systems.
Vergleich Mit ähnlichen Verbindungen
5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) can be compared with other similar compounds, such as:
9,10-Diphenylanthracene: This compound is also used in photon upconversion systems but has different photophysical properties due to the phenyl substituents.
5,5’-(Anthracene-9,10-diyl)bis(ethyne-2,1-diyl)bis(2-hexylthiophene): This derivative has ethyne linkages and hexylthiophene groups, which affect its solubility and electronic properties.
The uniqueness of 5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) lies in its combination of an anthracene core with thiophene-2-carbaldehyde groups, providing a balance of photophysical properties and chemical reactivity .
Eigenschaften
Molekularformel |
C24H14O2S2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
5-[10-(5-formylthiophen-2-yl)anthracen-9-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C24H14O2S2/c25-13-15-9-11-21(27-15)23-17-5-1-2-6-18(17)24(20-8-4-3-7-19(20)23)22-12-10-16(14-26)28-22/h1-14H |
InChI-Schlüssel |
ZIUCXGZXVZYUFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(S4)C=O)C5=CC=C(S5)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


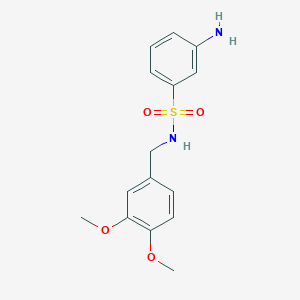
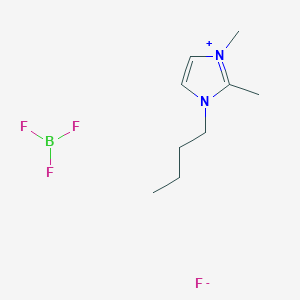
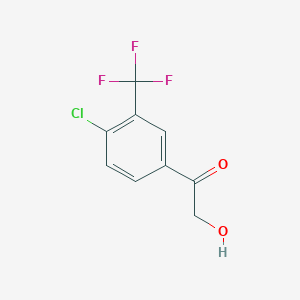
![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
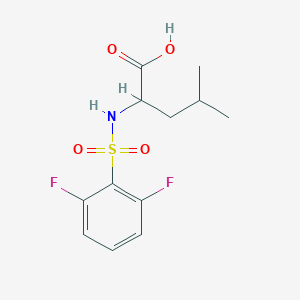
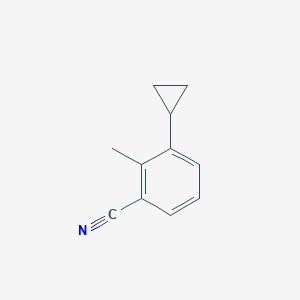
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
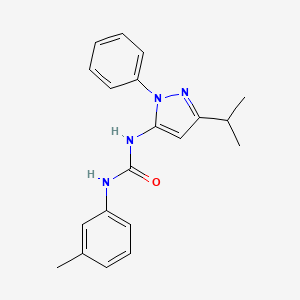
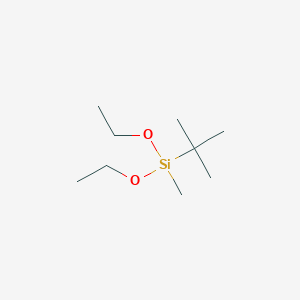
![4-(2-(4-(2-(pyridin-2-yl)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yloxy)ethyl)morpholine](/img/structure/B15340805.png)
